molecular formula C10H11ClO4S B1417314 2-Chloro-5-(propane-2-sulfonyl)benzoic acid CAS No. 90919-63-4

2-Chloro-5-(propane-2-sulfonyl)benzoic acid

Cat. No. B1417314
CAS RN: 90919-63-4
M. Wt: 262.71 g/mol
InChI Key: RFYYMOPRMPOPMT-UHFFFAOYSA-N
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Description

2-Chloro-5-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-5-propan-2-ylsulfonylbenzoic acid . The InChI code is 1S/C10H11ClO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Chloro-5-(propane-2-sulfonyl)benzoic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Metal–Organic Frameworks (MOFs)

  • Synthesis and Structural Characterization: 2-Chloro-5-(propane-2-sulfonyl)benzoic acid, under its derivative form (H4DSBDC = 2,5-disulfonylterephthalate acid), has been utilized in the synthesis of metal–organic frameworks (MOFs). These MOFs are constructed from metal aromatic sulfonate–carboxylate layers and display unique topological structures and luminescent properties (Liu et al., 2013).

Catalysis

  • Catalytic Sulfonyloxylactonization: A catalytic method using 2-Chloro-5-(propane-2-sulfonyl)benzoic acid for sulfonyloxylactonization of alkenoic acids has been reported. This method employs hypervalent iodine(III) reagents, showcasing the compound’s utility in organic synthesis (Yan et al., 2009).

Chemical Synthesis

  • Synthesis of Polymeric Materials: This compound has been used in the synthesis of polymeric materials, especially in the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers exhibit efficient proton conduction and mechanical properties suitable for fuel cell membranes (Matsumoto et al., 2009).

Pharmaceutical Research

  • Multi-Component Solid Forms: In pharmaceutical research, 2-Chloro-5-(propane-2-sulfonyl)benzoic acid derivatives have been used to obtain multi-component solid forms of diuretic compounds. These forms include hydrates, cocrystals, and cocrystal-solvates, with their structures determined using X-ray crystal techniques (Alexandru et al., 2021).

Chemical Analysis

  • Thin Layer Chromatography: A method for analyzing 2-acrylamido-2-methyl propane sulfonic acid, a related compound, by thin layer chromatography has been developed. This method helps in quality control and provides insights into the separation and identification of related chemical substances (Ma et al., 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-5-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYYMOPRMPOPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(propane-2-sulfonyl)benzoic acid

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 2-Chloro-5-methanesulfonyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and 2-iodopropane in 20 ml water and obtained in 42% yield. MS (m/e): 261.1 (MH−, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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